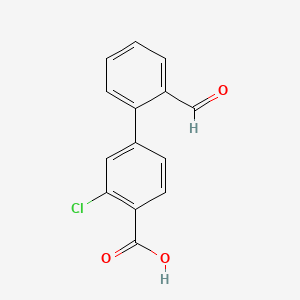

2-Chloro-4-(2-formylphenyl)benzoic acid

説明

2-Chloro-4-(2-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.68 g/mol . It is also known by its IUPAC name, 3-chloro-2’-formyl [1,1’-biphenyl]-4-carboxylic acid . This compound is characterized by the presence of a chloro group, a formyl group, and a carboxylic acid group attached to a biphenyl structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorotoluene, followed by oxidation . The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acylating agent like acetyl chloride. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

2-Chloro-4-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: 2-Chloro-4-(2-carboxyphenyl)benzoic acid

Reduction: 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Scientific Research Applications

1. Pharmacology

In pharmacological research, 2-Chloro-4-(2-formylphenyl)benzoic acid is being investigated for its potential as a small molecule inhibitor. It targets specific ion channels and receptors, which are crucial in various physiological processes.

- Methods of Application : Researchers employ techniques such as CRISPR/Cas9-mediated knockout and fluorescence-activated cell sorting (FACS) analysis to evaluate the compound's inhibitory effects on cellular targets.

- Results and Outcomes : Preliminary studies indicate that this compound can effectively inhibit certain ion channels, paving the way for the development of new therapeutic drugs aimed at treating conditions related to ion channel dysfunctions.

2. Environmental Science

Environmental scientists are exploring the biodegradability and ecological impact of this compound as an alternative to conventional herbicides.

- Methods of Application : Field studies and laboratory simulations are conducted to assess the compound's environmental fate and its interactions within ecosystems.

- Results and Outcomes : Initial findings suggest that the compound has variable impacts on different environmental systems, necessitating further research into its long-term ecological effects.

Case Studies

Case Study 1: Pharmacological Inhibition

A study focused on the inhibitory effects of this compound on specific ion channels demonstrated significant promise. The research utilized both in vitro assays and animal models to establish the compound's efficacy in modulating ion channel activity, which is critical for various neurological and cardiovascular functions.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the degradation rates of this compound in soil and water samples. The study found that while the compound exhibits some level of biodegradability, its persistence may vary based on environmental conditions, highlighting the need for careful consideration in agricultural applications.

作用機序

The mechanism of action of 2-Chloro-4-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

類似化合物との比較

Similar Compounds

2-Chloro-4-(4-formylphenyl)benzoic acid: Similar structure with the formyl group in a different position.

2-Chloro-4-fluorobenzoic acid: Contains a fluorine atom instead of a formyl group.

2-Chloro-4,5-difluorobenzoic acid: Contains two fluorine atoms in place of the formyl group.

Uniqueness

The presence of both a chloro and a formyl group on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

生物活性

2-Chloro-4-(2-formylphenyl)benzoic acid is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a benzoic acid framework with a chloro group and a formyl group attached to the aromatic rings. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was evaluated using the agar diffusion method, revealing that certain derivatives possess significant inhibitory effects against these pathogens .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| E. coli | 12 | |

| Klebsiella pneumoniae | 14 |

Anticancer Activity

The anticancer potential of compounds similar to this compound has been studied extensively. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 at micromolar concentrations. The mechanism often involves apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells .

Case Study: Apoptosis Induction

In one study, the compound was shown to induce apoptosis in MDA-MB-231 cells with a notable increase in late apoptotic cells (from 0.18% to 22.04%) compared to controls. This suggests a potential therapeutic application in cancer treatment .

The mechanism by which this compound exerts its biological effects likely involves:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions.

- Substitution Reactions : The chloro group may undergo nucleophilic aromatic substitution, leading to the formation of various active derivatives .

Research Findings

Recent studies have explored the pharmacokinetic properties and structure-activity relationships (SAR) of related compounds. For example, molecular docking simulations have indicated favorable binding interactions with specific protein targets, enhancing their potential as therapeutic agents .

特性

IUPAC Name |

2-chloro-4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKSOMVEFJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688855 | |

| Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-85-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。